(4-Amino-6-methylpyrimidin-2-yl)methanol
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Overview
Description
(4-Amino-6-methylpyrimidin-2-yl)methanol is a chemical compound with the molecular formula C6H9N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of (4-Amino-6-methylpyrimidin-2-yl)methanol typically involves the reaction of appropriate pyrimidine precursors under specific conditions. One common method includes the reaction of 4,6-dichloropyrimidine with methylamine, followed by reduction with sodium borohydride to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(4-Amino-6-methylpyrimidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert it into different pyrimidine derivatives.
Scientific Research Applications
(4-Amino-6-methylpyrimidin-2-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: It is used in the study of enzyme interactions and metabolic pathways involving pyrimidine compounds.
Medicine: Pyrimidine derivatives, including this compound, are explored for their potential therapeutic properties, such as antiviral, anticancer, and antimicrobial activities.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (4-Amino-6-methylpyrimidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor or activator of certain enzymes involved in pyrimidine metabolism. The pathways involved may include the salvage pathway of thiamine compounds, where it catalyzes amino-pyrimidine hydrolysis reactions .
Comparison with Similar Compounds
(4-Amino-6-methylpyrimidin-2-yl)methanol can be compared with other pyrimidine derivatives such as:
(4-Amino-2-methylpyrimidin-5-yl)methanol: Similar in structure but with different substitution patterns, leading to varied biological activities.
2-Amino-4-chloro-6-methylpyrimidine: Contains a chlorine atom, which influences its reactivity and applications.
4-Amino-5-hydroxymethyl-2-methylpyrimidine: Another derivative with hydroxymethyl substitution, affecting its chemical properties and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting biological and chemical properties.
Properties
IUPAC Name |
(4-amino-6-methylpyrimidin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-2-5(7)9-6(3-10)8-4/h2,10H,3H2,1H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZIUFUOBWPRAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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